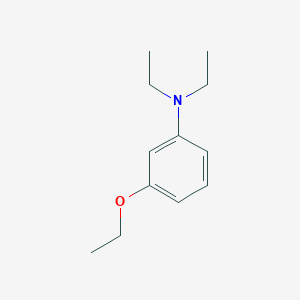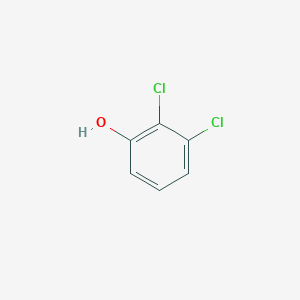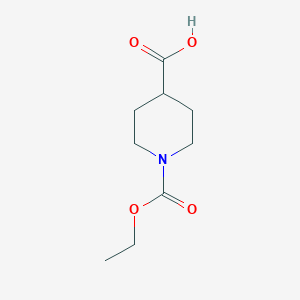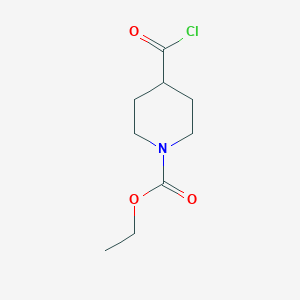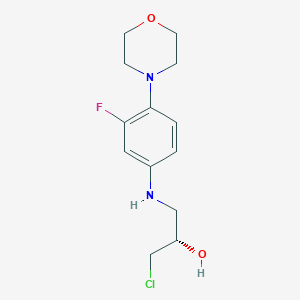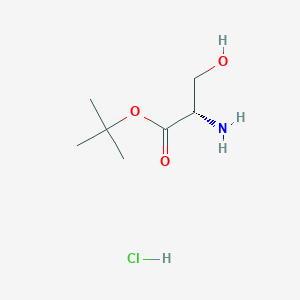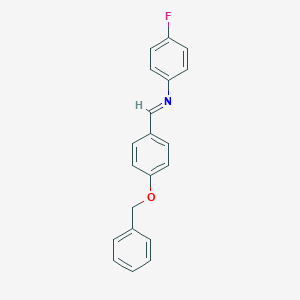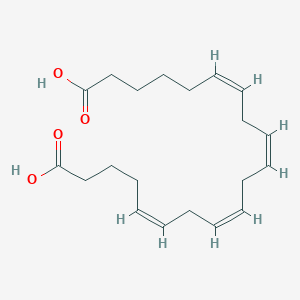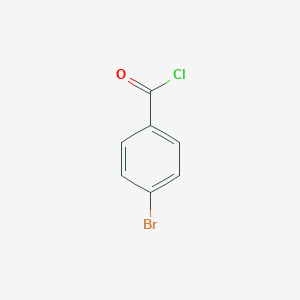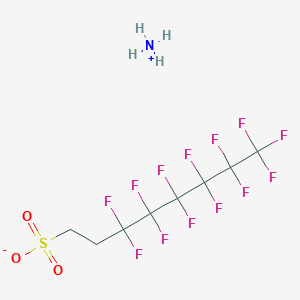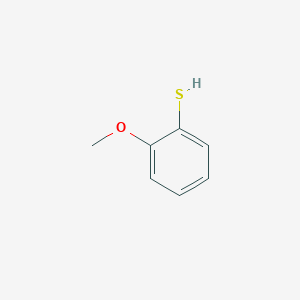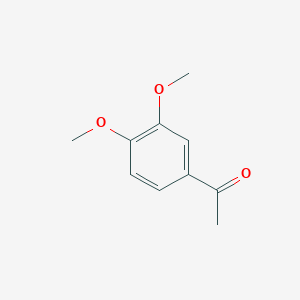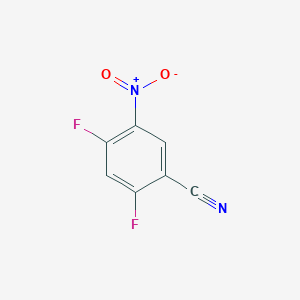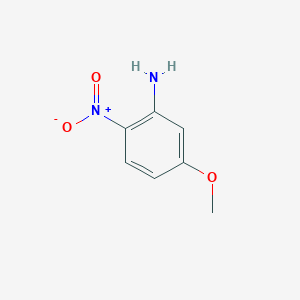![molecular formula C23H28ClN3O3 B042601 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide CAS No. 5508-47-4](/img/structure/B42601.png)
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide (CPP-PIPA) is an amide derivative of the phenoxyacetic acid family. It is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. CPP-PIPA has been found to have a wide range of biochemical and physiological effects, as well as numerous advantages and limitations for use in laboratory experiments.
科学的研究の応用
Environmental Impact and Toxicology
Toxicity and Environmental Behavior : Chlorophenoxy herbicides, similar in structure to the compound of interest, have been extensively studied for their environmental behavior and toxicological impacts. These studies shed light on the persistence, mobility, and toxicity of such compounds in various environmental matrices, including soil and water bodies. For example, research on 2,4-D, a widely used chlorophenoxy herbicide, has shown that it can have moderate toxic effects on mammalian and aquatic life, with its toxicity to fish upon long-term exposure being considerable (Krijgsheld & Gen, 1986). Such findings are crucial for understanding the environmental safety and regulatory aspects of related compounds.
Biodegradation and Remediation : The degradation pathways and microbial remediation strategies for chlorophenoxy herbicides are of significant research interest. Studies have focused on microbial degradation as a method to mitigate the environmental impact of these compounds. For instance, Magnoli et al. (2020) reviewed the role of microorganisms in degrading herbicides based on 2,4-D and its main degradation metabolite, highlighting the importance of microbial processes in remediating contaminated sites (Magnoli et al., 2020).
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-4-21(28)27-15-13-26(14-16-27)19-9-7-18(8-10-19)25-22(29)23(2,3)30-20-11-5-17(24)6-12-20/h5-12H,4,13-16H2,1-3H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWFSDPYPSAOPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20412303 |
Source


|
| Record name | 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide | |
CAS RN |
5508-47-4 |
Source


|
| Record name | 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

